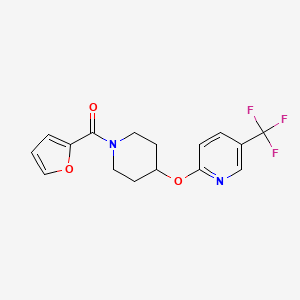

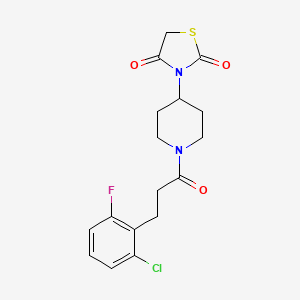

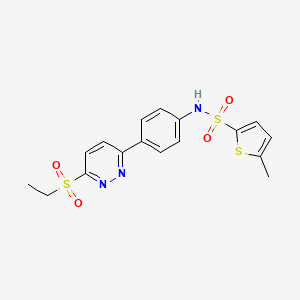

Furan-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Applications De Recherche Scientifique

Microwave Assisted Synthesis and Biological Evaluation

- Microwave-assisted synthesis has been utilized to create novel pyrazoline derivatives, including furan-2-yl compounds, demonstrating significant in vivo anti-inflammatory and in vitro antibacterial activities. This method offers advantages such as higher yields, environmental friendliness, and shorter reaction times compared to conventional heating methods. Molecular docking results indicate these compounds' potential as anti-inflammatory agents (Ravula et al., 2016).

Novel Heterocyclization Approach for Polysubstituted Furans

- A catalyst-free, one-pot synthesis method has been reported for polysubstituted furans, showcasing an efficient route to synthesize these compounds through a multicomponent reaction. This approach contributes to the development of methodologies for constructing complex furan-based molecules with potential applications in pharmaceuticals and materials science (Damavandi et al., 2012).

Enzyme-catalyzed Oxidation for Polymer Production

- Furan-2,5-dicarboxylic acid (FDCA), a biobased platform chemical for polymer production, can be synthesized through enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF). This process demonstrates the potential for environmentally friendly and efficient production of bioplastics from furan derivatives, leveraging the capabilities of FAD-dependent enzymes (Dijkman et al., 2014).

Catalytic Reactions and Chemical Transformations

- Studies on furan compounds have also explored their reactivity in catalytic reactions, including the synthesis of dihydropyridinones and oxazine derivatives through aza-Piancatelli rearrangement, highlighting the versatility of furan derivatives in synthesizing complex heterocyclic structures with potential applications in drug development and materials science (Reddy et al., 2012).

Antimicrobial Activity of Furan Derivatives

- Furan derivatives have shown promising antimicrobial activities. For example, oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone exhibited significant antibacterial and antifungal properties, underscoring the potential of furan compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Propriétés

IUPAC Name |

furan-2-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3/c17-16(18,19)11-3-4-14(20-10-11)24-12-5-7-21(8-6-12)15(22)13-2-1-9-23-13/h1-4,9-10,12H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVYQDDAZADOTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2390302.png)

![4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390305.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4,6-difluorobenzo[d]thiazol-2-amine](/img/structure/B2390310.png)

![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2390314.png)

![4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/no-structure.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2390326.png)